4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
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Overview
Description
4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic or basic conditions to introduce the methoxy group.
Synthesis of the Oxadiazole Intermediate: This involves the cyclization of a hydrazide derivative with a suitable carboxylic acid or ester under dehydrating conditions to form the oxadiazole ring.
Coupling Reaction: The final step involves coupling the methoxypyrrolidine and oxadiazole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypyrrolidine moiety can be oxidized to form corresponding N-oxide derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary, but typical reagents include halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The methoxypyrrolidine moiety may interact with enzyme active sites or receptor binding pockets, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxypyrrolidin-1-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 5-[4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride
- potassium 2-{[(3S)-3-methoxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate
Uniqueness
4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrrolidine and oxadiazole moieties provide a versatile framework for interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-18-19-15(23-11)9-17-16(21)12-3-5-13(6-4-12)20-8-7-14(10-20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUOLXOGIVIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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